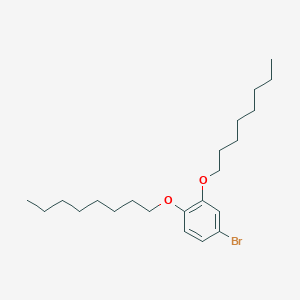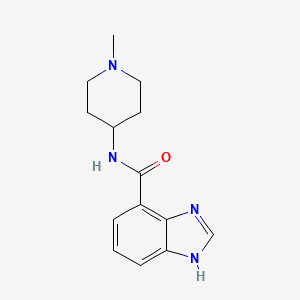
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 2-methylprop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are commonly used in the synthesis of polymers and copolymers due to their reactive double bonds and functional groups. They are known for their applications in various industrial processes, including the production of adhesives, coatings, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: This compound can be synthesized through the esterification of 2-(dimethylamino)ethanol with methacrylic acid.
Ethyl prop-2-enoate: This ester is commonly prepared by the esterification of acrylic acid with ethanol in the presence of an acid catalyst like sulfuric acid.
Methyl 2-methylprop-2-enoate: This compound can be synthesized by the esterification of methacrylic acid with methanol.
Industrial Production Methods
Industrial production of these esters often involves continuous processes where the reactants are fed into a reactor, and the products are continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: These esters can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of these esters typically yields the corresponding alcohols.
Substitution: These esters can undergo nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, ethers, and thioesters
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl 2-methylprop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate have diverse applications in scientific research:
Chemistry: These esters are used as monomers in the synthesis of polymers and copolymers.
Biology: In biological research, these compounds are used to modify biomolecules and study their interactions.
Medicine: These esters are used in the development of drug delivery systems.
Industry: In industrial applications, these esters are used in the production of adhesives, coatings, and resins.
Mécanisme D'action
The mechanism of action of these esters involves their ability to undergo polymerization and form long-chain polymers. The double bonds in their structures allow them to participate in free radical polymerization reactions. In biological systems, 2-(dimethylamino)ethyl 2-methylprop-2-enoate can interact with negatively charged biomolecules due to its cationic nature, facilitating gene delivery and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanol: Similar to 2-(dimethylamino)ethyl 2-methylprop-2-enoate but lacks the ester group.
Ethyl acrylate: Similar to ethyl prop-2-enoate but has a different alkyl group.
Methyl methacrylate: Similar to methyl 2-methylprop-2-enoate but has a different alkyl group.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Unique due to its cationic nature, making it suitable for gene delivery applications.
Ethyl prop-2-enoate: Known for its use in the production of polymers with high flexibility and durability.
Methyl 2-methylprop-2-enoate: Distinguished by its ability to form hard and durable polymers, making it ideal for coatings and adhesives.
Propriétés
Numéro CAS |
26316-50-7 |
|---|---|
Formule moléculaire |
C18H31NO6 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2.2C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4(2)5(6)7-3;1-3-5(6)7-4-2/h1,5-6H2,2-4H3;1H2,2-3H3;3H,1,4H2,2H3 |
Clé InChI |
KIEHRPGVDAXSOC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C |
Numéros CAS associés |
26316-50-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



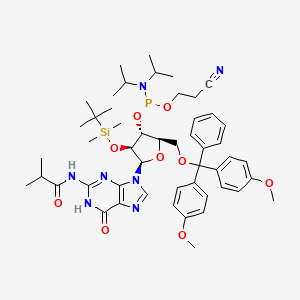
![2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B14121723.png)
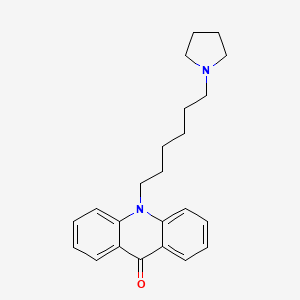

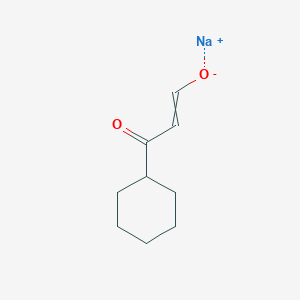
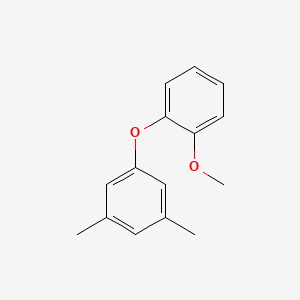
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B14121748.png)
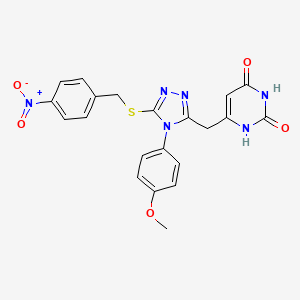
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14121759.png)
![8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14121764.png)
![9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14121778.png)
